2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-11-13(19(21)22)6-9-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGJGWFPQZJDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could yield various oxidized derivatives.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several acetamide derivatives documented in the literature. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups: The ethylsulfonyl group in the target compound is more electron-withdrawing than the sulfanyl (C-S) or phenoxy (C-O) groups in analogs like compound 55 () or . This may enhance metabolic stability compared to sulfanyl-containing derivatives.
- Heterocyclic vs.
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features are summarized below:
Notes:
Biological Activity
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide is a member of the acetamide class, notable for its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C16H16N2O6S
- Molecular Weight : 364.4 g/mol
- CAS Number : 941930-91-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Antimicrobial Activity
Research has demonstrated that derivatives of acetamides, including those with nitro and sulfonyl groups, exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been evaluated in several cell lines. Studies indicate that it can induce apoptosis and inhibit cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-15 (Colon Cancer) | 1.61 | Induction of apoptosis via caspase activation |
| A-431 (Skin Cancer) | 1.98 | Inhibition of Bcl-2 protein expression |
The mechanisms underlying the biological activity of This compound are multifaceted:
- Enzyme Inhibition : The nitro group can participate in redox reactions, modulating enzyme activity.
- Cellular Signaling : The compound influences cellular pathways by interacting with specific molecular targets.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- A study published in MDPI highlighted its effectiveness against colon carcinoma cell lines, demonstrating a significant reduction in cell viability at low concentrations .
- Another investigation reported promising results in the treatment of skin cancer, where the compound exhibited a dual mechanism involving both apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
